molecular formula C9H14N2O3 B15398682 Imidazolidinetrione, bis(1-methylethyl)- CAS No. 3621-68-9

Imidazolidinetrione, bis(1-methylethyl)-

Cat. No.: B15398682
CAS No.: 3621-68-9
M. Wt: 198.22 g/mol
InChI Key: YJOSPGTWCMUJSJ-UHFFFAOYSA-N
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Description

"Imidazolidinetrione, bis(1-methylethyl)-" is a derivative of imidazolidinetrione, a heterocyclic compound featuring a five-membered ring with two nitrogen atoms and three ketone (trione) groups. The "bis(1-methylethyl)" substituents indicate the presence of two isopropyl groups attached to the imidazolidine core. The isopropyl groups likely influence its steric bulk, solubility, and reactivity compared to simpler imidazole or imidazolidine derivatives.

Properties

CAS No.

3621-68-9

Molecular Formula

C9H14N2O3

Molecular Weight

198.22 g/mol

IUPAC Name

1,3-di(propan-2-yl)imidazolidine-2,4,5-trione

InChI

InChI=1S/C9H14N2O3/c1-5(2)10-7(12)8(13)11(6(3)4)9(10)14/h5-6H,1-4H3

InChI Key

YJOSPGTWCMUJSJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=O)C(=O)N(C1=O)C(C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The provided evidence highlights several imidazole and imidazolidine derivatives, which serve as a basis for comparative analysis. Key structural and functional differences are outlined below:

Table 1: Comparative Overview of Imidazole/Imidazolidine Derivatives

Compound Name CAS No. Molecular Formula Molecular Weight Key Substituents
Imazapyr Acid 81334-34-1 C₁₃H₁₅N₃O₃ 261.28 Benzyl, pyridine ring, carboxylic acid
Imidazole Related Compound 9 2466883-77-0 C₁₄H₂₄N₆ 276.39 Likely branched alkyl/amine groups
1,5-Dimethyl-1H-Imidazole 10447-93-5 C₅H₈N₂ 96.13 Two methyl groups
1-Butyl-3-Methylimidazolium Bis(trifluoromethylsulfonyl)imide 174899-83-3 C₈H₁₅N₂ Not provided Ionic liquid with sulfonylimide anion

Key Comparisons:

Substituent Effects :

  • The target compound’s isopropyl groups introduce greater steric hindrance compared to methyl (e.g., 1,5-Dimethyl-1H-Imidazole) or benzyl groups (Imazapyr Acid). This may reduce reactivity in nucleophilic substitutions but enhance thermal stability .
  • Ionic derivatives like 1-Butyl-3-Methylimidazolium Bis(trifluoromethylsulfonyl)imide exhibit distinct properties (e.g., ionic conductivity) due to their charged nature, whereas "Imidazolidinetrione, bis(1-methylethyl)-" is likely neutral .

Molecular Weight Trends :

  • The target compound’s molecular weight is expected to exceed 250 g/mol (based on isopropyl substituents), placing it between Imazapyr Acid (261.28 g/mol) and Imidazole Related Compound 9 (276.39 g/mol) .

Functional Group Diversity: Unlike Imazapyr Acid (carboxylic acid) or sulfonylimide salts, "Imidazolidinetrione, bis(1-methylethyl)-" lacks ionizable groups, suggesting non-polar behavior in solvents .

Limitations and Knowledge Gaps

The absence of specific data (e.g., spectral characterization, synthetic routes) for "Imidazolidinetrione, bis(1-methylethyl)-" in the evidence limits precise comparisons. Further experimental studies are required to validate its physicochemical properties and reactivity.

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